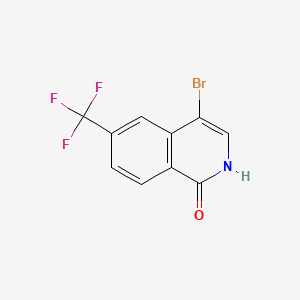

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

4-bromo-6-(trifluoromethyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-8-4-15-9(16)6-2-1-5(3-7(6)8)10(12,13)14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPSBGYGMWVOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670414 | |

| Record name | 4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227608-00-5 | |

| Record name | 4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via a Pd(II)-mediated alkyne activation pathway. The o-alkynyl benzyl azide undergoes oxidative cyclization, forming a palladacycle intermediate. Bromide ions from copper bromide then displace the palladium, yielding the 4-bromo-substituted isoquinolinone. The trifluoromethyl group is introduced via pre-functionalized alkynes, such as 2-(4-methoxyphenyl)ethynylbenzyl azide, which undergoes regioselective cyclization at the 6-position.

Optimized Conditions

-

Temperature : 60–80°C

-

Time : 20–22 hours

-

Yield : 42–83% (dependent on substituents)

-

Purity : >99% (after silica gel chromatography)

Example Protocol

A mixture of 2-(4-methoxyphenyl)ethynylbenzyl azide (0.3 mmol), PdBr₂ (5 mol%), dicyclohexylammonium bromide (0.9 mmol), and acetic acid (0.6 mmol) in 1,2-dichloroethane/water (5 mL/0.1 mL) was stirred at 80°C for 20 hours. Workup and column chromatography afforded 41.6 mg (42%) of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one.

Transition-Metal-Free Cyclization Using Togni Reagent

CN109734662A discloses a transition-metal-free method for synthesizing trifluoromethyl-substituted dihydroisoquinolinones, adaptable to the target compound. This approach uses N-methyl-N-allyl benzamides and Togni reagent (a CF₃ source) in dimethylformamide (DMF) with sodium acetate as a base.

Key Steps

-

Allylic amide activation : The benzamide’s allyl group undergoes base-assisted deprotonation.

-

Electrophilic trifluoromethylation : Togni reagent delivers the CF₃ group to the activated position.

-

Cyclization : Intramolecular attack forms the isoquinolinone ring, followed by bromination using N-bromosuccinimide (NBS).

Conditions and Performance

-

Temperature : 80–100°C

-

Time : 12–24 hours

-

Yield : 45–72%

-

Advantages : Avoids costly palladium catalysts; scalable for gram-scale synthesis.

Palladium/Carbon-Catalyzed Cyclization of Benzamides and Alkynes

A third method, from CN104326978A , utilizes palladium/carbon (Pd/C) to catalyze the cyclization of benzamides with terminal alkynes. While optimized for unsubstituted isoquinolinones, substituting the alkyne with a trifluoromethylacetylene derivative enables access to the target compound.

Reaction Parameters

-

Catalyst : 10% Pd/C (0.03 mmol)

-

Solvent : DMF at 120°C

-

Additives : Na₂CO₃ and NaI·2H₂O

-

Yield : 50–65%

Limitations

Bromination of Pre-Formed Isoquinolinones

A two-step approach involves synthesizing 6-(trifluoromethyl)isoquinolin-1(2H)-one followed by regioselective bromination. PubChem CID 319772 confirms the feasibility of electrophilic bromination using Br₂ or NBS in acetic acid, though yields are modest (30–50%).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted isoquinolinones.

Oxidation Reactions: Products include isoquinolinone quinones.

Reduction Reactions: Products include isoquinolinone alcohols.

Scientific Research Applications

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The bioactivity and physicochemical properties of isoquinolinone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Solubility: Hydroxy-substituted derivatives (e.g., 4-bromo-5-hydroxyisoquinolin-1(2H)-one) show improved aqueous solubility due to hydrogen bonding .

- Stability : Bromine at position 4 (vs. 6) may reduce susceptibility to nucleophilic substitution, enhancing stability under physiological conditions .

Biological Activity

4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and trifluoromethyl groups contributes to its unique chemical reactivity and biological properties. These substituents enhance the compound's stability and lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms are still under investigation, but potential pathways include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered signaling pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that isoquinolinones can possess significant antimicrobial activity, making them potential candidates for developing new antibiotics.

- Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies suggest it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

- Anticancer Activity : A study evaluated the compound's effects on breast cancer cells (MDA-MB-231). It demonstrated the ability to induce apoptosis at concentrations as low as 1 µM, with significant enhancement in caspase-3 activity observed at higher concentrations .

- Microtubule Destabilization : Research indicated that derivatives of isoquinolinones could act as microtubule-destabilizing agents, suggesting a mechanism for their anticancer effects through disruption of mitotic spindle formation.

- Antimicrobial Studies : Compounds similar to this compound have been shown to possess broad-spectrum antimicrobial activity against various pathogens, indicating potential therapeutic applications in infectious diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H5BrF3N2O | Contains bromine and trifluoromethyl groups; significant bioactivity |

| 4-Bromo-6-methylisoquinolin-1(2H)-one | C10H8BrN2O | Similar structure; lacks trifluoromethyl group |

| 6-(Trifluoromethyl)isoquinoline | C10H7F3N | Lacks bromine; used in related applications |

The structural uniqueness of this compound allows it to exhibit distinct biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via hypervalent iodine(III)-mediated cyclization of substituted benzamide precursors, where solvent polarity and temperature critically impact chemoselectivity. For example, polar aprotic solvents (e.g., DMF) favor cyclization, while nonpolar solvents may lead to side reactions. Optimization of stoichiometric ratios between PIFA (phenyliodine bis(trifluoroacetate)) and substrates is essential to suppress bromine displacement by trifluoromethyl groups .

- Characterization : Use H/C NMR to confirm regioselective bromination at the 4-position and trifluoromethylation at the 6-position. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves steric effects from the trifluoromethyl group .

Q. How can researchers distinguish this compound from structural analogs using spectroscopic techniques?

- Analytical Strategy :

- NMR : The deshielded proton at position 1 (δ ~12.5 ppm in DMSO-d) confirms lactam formation. F NMR identifies the trifluoromethyl group (δ ~-60 ppm).

- IR Spectroscopy : A strong carbonyl stretch (~1680 cm) confirms the isoquinolinone core.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) distinguishes it from analogs lacking bromine or trifluoromethyl groups .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

- Solubility : The compound is sparingly soluble in water due to its hydrophobic trifluoromethyl group but dissolves in polar aprotic solvents (e.g., DMSO, DMF).

- Stability : Store at 0–6°C under inert gas to prevent hydrolysis of the lactam ring. Avoid prolonged exposure to light, as bromine may undergo photolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound in enzyme inhibition assays?

- Experimental Design :

- Assay Optimization : Test activity under varying pH (6.5–8.0) and ionic strength to identify conditions where the trifluoromethyl group enhances target binding via hydrophobic interactions.

- Control Experiments : Compare with 6-trifluoromethyl isoquinolinone analogs lacking bromine to isolate the bromine’s electronic effects on inhibitory potency .

- Structural Analysis : Use molecular docking to model steric clashes between the bromine substituent and active-site residues, which may explain variability across studies .

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution reactions on this scaffold?

- Synthetic Approaches :

- Directed Metalation : Use lithiation at position 4 (guided by the bromine’s directing effect) to install additional substituents while preserving the trifluoromethyl group.

- Protection/Deprotection : Temporarily protect the lactam carbonyl with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactivity during bromination .

Q. How do electronic effects from the bromine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing trifluoromethyl group deactivates the isoquinolinone ring, reducing reactivity in Suzuki-Miyaura couplings.

- Bromine at position 4 acts as a superior leaving group compared to chlorine, enabling efficient Buchwald-Hartwig aminations with aryl amines.

- Catalytic Systems : Use Pd(dba)/XPhos for coupling reactions, as bulky ligands prevent coordination interference from the trifluoromethyl group .

Methodological Notes

- SAR Studies : Compare this compound with 6-fluoro or 6-chloro analogs to quantify the trifluoromethyl group’s impact on lipophilicity (logP) and membrane permeability .

- Data Reproducibility : Document reaction temperatures (±2°C) and solvent drying protocols rigorously, as trace water can hydrolyze the trifluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.